3-Bromo-4-chlorophenol
Overview
Description
3-Bromo-4-chlorophenol is an organic compound with the molecular formula C6H4BrClO It is a halogenated phenol, characterized by the presence of both bromine and chlorine atoms attached to a benzene ring along with a hydroxyl group
Mechanism of Action
Target of Action
Similar compounds such as organophosphates target the acetylcholinesterase enzyme .
Mode of Action
It’s worth noting that similar compounds like organophosphates inhibit the acetylcholinesterase enzyme, which is crucial for nerve function .
Biochemical Pathways
Chlorophenols and their derivatives are known to be degraded by bacteria, which could potentially affect various biochemical pathways .
Result of Action
Chlorophenols are known to be highly toxic to living beings due to their carcinogenic, mutagenic, and cytotoxic properties .
Action Environment
It’s worth noting that the degradation of similar compounds like chlorophenols can be influenced by environmental factors .
Biochemical Analysis
Biochemical Properties
It is known that halogenated phenols can participate in various biochemical reactions . They can interact with enzymes, proteins, and other biomolecules, potentially influencing their function
Cellular Effects
Halogenated phenols can influence cell function . They may impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that halogenated phenols can bind to biomolecules, inhibit or activate enzymes, and alter gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-4-chlorophenol can be synthesized through several methods. One common approach involves the bromination of 4-chlorophenol. This reaction typically uses bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-chlorophenol undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the halogen atoms, yielding simpler phenolic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases. These reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products:
Substitution Reactions: Products include various substituted phenols depending on the nucleophile used.
Oxidation Reactions: Products include quinones and other oxidized phenolic compounds.
Reduction Reactions: Products include dehalogenated phenols and simpler aromatic compounds.
Scientific Research Applications
3-Bromo-4-chlorophenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex halogenated aromatic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals, dyes, and agrochemicals.
Comparison with Similar Compounds
- 4-Bromo-2-chlorophenol
- 3-Iodo-4-chlorophenol
- 3,5-Dibromophenol
Comparison: 3-Bromo-4-chlorophenol is unique due to the specific positioning of the bromine and chlorine atoms on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, this compound may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-bromo-4-chlorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClO/c7-5-3-4(9)1-2-6(5)8/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFFHIKASCUQRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80468669 | |
Record name | 3-Bromo-4-chlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80468669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13659-24-0 | |
Record name | 3-Bromo-4-chlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80468669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-4-chlorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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